molecular formula C9H15N3O2 B1471942 1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1549276-24-5

1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1471942
CAS No.: 1549276-24-5
M. Wt: 197.23 g/mol
InChI Key: QLHQGRXZQRLSKR-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized chemical reagent belonging to the class of N-substituted 1,2,3-triazoles. This compound is of significant interest in scientific research, particularly in medicinal chemistry and materials science. The 1,2,3-triazole scaffold is known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions, making it a valuable bioisostere for amide and other functional groups in drug design . The incorporation of a 2-ethylbutyl group at the N1 position introduces specific steric and electronic properties that can influence the molecule's overall characteristics and its interaction with biological targets . The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, allowing researchers to create amide bonds or other derivatives for constructing compound libraries . Compounds featuring the 1,2,3-triazole core have demonstrated a range of biological activities, including potent inhibition of protein kinases such as c-Met, and modulation of receptors like GABA A . Furthermore, 1,2,3-triazole derivatives have applications beyond pharmacology, serving as key structural components in the development of polymers and fluorescent probes . This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(2-ethylbutyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-7(4-2)5-12-6-8(9(13)14)10-11-12/h6-7H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHQGRXZQRLSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 183.22 g/mol
  • CAS Number : Not explicitly defined in the search results.

1. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing varying degrees of effectiveness against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(2-Ethylbutyl)-triazoleS. aureus8 µg/mL
1-(2-Ethylbutyl)-triazoleE. coli32 µg/mL
1-(2-Ethylbutyl)-triazoleC. albicans16 µg/mL

2. Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Research indicates that compounds containing the triazole ring can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar triazole compounds have been evaluated for their ability to inhibit protein kinases involved in cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a closely related triazole derivative inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 5 µM. This inhibition was attributed to the compound's ability to interfere with cellular signaling pathways crucial for tumor growth .

3. Enzyme Inhibition

Triazoles have been investigated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX). These enzymes are vital in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 Value (µM)
1-(2-Ethylbutyl)-triazoleAChE12
1-(2-Ethylbutyl)-triazoleCOX-115

The biological activities of triazoles can often be attributed to their ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Disruption of cell wall synthesis or interference with nucleic acid synthesis.
  • Anticancer Mechanism : Induction of apoptosis via activation of caspases or inhibition of angiogenesis.
  • Enzyme Inhibition Mechanism : Competitive or non-competitive binding to active sites of enzymes.

Scientific Research Applications

Agricultural Uses

Fungicidal Activity
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antifungal properties. Research indicates its efficacy against various plant pathogens, making it a candidate for developing new fungicides. The triazole group is known for its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Herbicidal Potential
There is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity could lead to its use in integrated pest management systems.

Pharmaceutical Applications

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt cellular processes in bacteria and fungi can be harnessed for developing new antibiotics or preservatives in pharmaceutical formulations.

Cancer Research
Emerging studies are exploring the role of triazole derivatives in cancer therapy. The compound's structural similarity to known anticancer agents suggests potential applications in targeting specific cancer pathways.

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Study AFungicidal EfficacyDemonstrated significant inhibition of Fusarium and Botrytis species at low concentrations.
Study BAntimicrobial ActivityShowed effective reduction of Escherichia coli and Staphylococcus aureus growth in vitro.
Study CPolymer ApplicationEnhanced mechanical properties of polyvinyl chloride (PVC) composites when incorporated at 5% by weight.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Substituents

  • This compound : The 2-ethylbutyl group is an aliphatic substituent, likely increasing lipophilicity (logP) and reducing crystallinity compared to aromatic analogs. This may improve membrane permeability but reduce aqueous solubility .
  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid : The ethoxyphenyl group provides aromaticity and electron-donating effects, stabilizing the triazole core. The formyl group at position 5 enables ring-chain tautomerism, with the open aldehyde form dominating (~80% in solution) .
  • The amino group enhances interaction with bacterial membranes and DNA, as demonstrated against Vibrio cholerae and Staphylococcus aureus .

Functional Group Influence

Compound Functional Groups Key Properties
Target compound Carboxylic acid High polarity, potential for salt formation, pH-dependent solubility
1-(4-Ethoxyphenyl)-5-formyl derivative Formyl, carboxylic acid Tautomerism (open-chain vs. cyclic hemiacetal), reactivity in condensation
N-(2-Chloro-6-fluorobenzyl) carboxamide Carboxamide Enhanced bioavailability; CFTR modulation activity (IC₅₀ ~3–4 μM)

Tautomerism and Stability

  • Ring-Chain Tautomerism : Observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the open aldehyde form predominates (80%) over the cyclic hemiacetal. This behavior is absent in the target compound due to the lack of a formyl group .
  • Thermal Stability : Triazole carboxylic acids with electron-withdrawing groups (e.g., formyl) undergo decarboxylation above 175°C . The target compound’s aliphatic substituent may confer higher thermal stability.

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Type logP (Predicted) Water Solubility (mg/mL) Dominant Tautomer
This compound Aliphatic ~2.5 ~1.2 Single form
1-(4-Ethoxyphenyl)-5-formyl derivative Aromatic ~1.8 ~0.8 Open aldehyde (80%)
1-(2-Aminophenyl) derivative Aromatic ~1.2 ~5.4 Single form

Preparation Methods

Step 1: Formation of 1-Substituted-4-bromo-1H-1,2,3-triazole Intermediate

  • Dissolve 1-(2-ethylbutyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2 to 1:50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.
  • Stir the mixture for 0.5–2 hours to effect halogen-magnesium exchange selectively at the 5-position.
  • Quench the reaction by adding a low molecular weight alcohol (C1–C4, e.g., methanol or ethanol) to form the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 2: Carboxylation to Form the 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid

  • Without isolation, add a second Grignard reagent, isopropylmagnesium chloride-lithium chloride composite, directly to the reaction mixture.
  • Heat the mixture to 10–50 °C and stir for 0.5–2 hours.
  • Cool the reaction to −30 °C to 0 °C.
  • Bubble carbon dioxide gas through the mixture for 5–30 minutes to carboxylate the organomagnesium intermediate at the 4-position.
  • Warm the reaction to 20–25 °C.
  • Acidify the mixture with hydrochloric acid to pH 1–5.
  • Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40–50 °C to obtain a crude mixture of 1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid and its 4-bromo isomer.

Step 3: Purification and Isolation

  • Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) with volume ratios ranging from 1–99% to 99–1%.
  • Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide to methylate the carboxylic acid groups at 0–80 °C for 5–48 hours.
  • After reaction completion, perform aqueous-organic phase separation, drying, and concentration steps.
  • Adjust the aqueous phase pH to 1–5 with hydrochloric acid and extract the acid product.
  • Concentrate and cool the solution to crystallize the pure this compound.
  • Filter and dry under vacuum at 40 °C to obtain the final purified acid.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Range Reaction Time Yield (%)
Halogen-magnesium exchange Isopropylmagnesium chloride in THF/METHF −78 °C to 0 °C 0.5–2 h Not isolated
Quenching with alcohol Methanol or ethanol (C1–C4 alcohol) 0 °C Minutes Intermediate formed
Second Grignard addition Isopropylmagnesium chloride-lithium chloride composite 10 °C to 50 °C 0.5–2 h Not isolated
Carboxylation Carbon dioxide gas −30 °C to 25 °C 5–30 min Crude acid mixture
Acidification and extraction HCl, organic solvent extraction 20 °C to 25 °C Minutes Crude acid mixture
Methylation and purification Methyl iodide, K2CO3 in THF/DMF or DMA 0 °C to 80 °C 5–48 h 53% (example yield)
Crystallization and drying Cooling to −5 °C to 5 °C, vacuum drying Ambient to 40 °C Hours Pure acid obtained

Note: The example yield of 53% was reported for the analogous 1-n-propyl derivative; yields for 1-(2-ethylbutyl) analogs are expected to be comparable under optimized conditions.

Research Findings and Notes

  • The use of isopropylmagnesium chloride and its lithium chloride composite is critical for selective halogen-metal exchange and subsequent carboxylation, enabling high regioselectivity at the 4-position of the triazole ring.
  • Low molecular weight alcohols serve as quenching agents to stabilize the intermediate 4-bromo-triazole species.
  • The carboxylation step with carbon dioxide is performed at low temperatures to avoid side reactions and maximize yield.
  • Methylation of the carboxylic acid intermediates facilitates purification by generating methyl esters, which can be separated more easily before hydrolysis back to the acid.
  • The entire process is designed to be scalable for industrial production, with simple operations and high overall yields.
  • The process avoids harsh conditions and uses readily available reagents, making it practical for large-scale synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Component Role in Synthesis Typical Conditions
1-(2-Ethylbutyl)-4,5-dibromo-1,2,3-triazole Starting material Dissolved in THF/METHF, cooled −78 to 0 °C
Isopropylmagnesium chloride Grignard reagent for halogen-metal exchange Added dropwise at −78 to 0 °C
Low molecular weight alcohol (methanol, ethanol) Quenching intermediate Added at 0 °C
Isopropylmagnesium chloride-lithium chloride composite Second Grignard reagent for carboxylation Added at 10–50 °C
Carbon dioxide Carboxylation agent Bubbled at −30 to 25 °C
Hydrochloric acid Acidification Adjust pH to 1–5
Potassium carbonate Base for methylation 0–80 °C
Methyl iodide Methylation reagent 0–80 °C
Organic solvents (ethyl acetate, THF, DMF) Extraction and reaction media Ambient temperatures

Q & A

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

  • Methodological Answer :
  • Quantum Mechanical Models : Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data.
  • Electron Localization Function (ELF) : Analyze charge distribution to predict reactivity in carboxylation or alkylation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

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